2-Methyl-6-propylpiperidine

Description

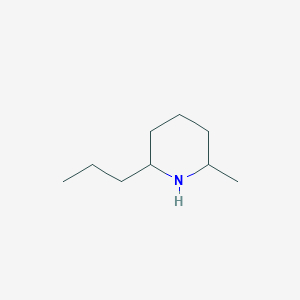

Structure

2D Structure

3D Structure

Properties

CAS No. |

68170-79-6 |

|---|---|

Molecular Formula |

C9H19N |

Molecular Weight |

141.25 g/mol |

IUPAC Name |

2-methyl-6-propylpiperidine |

InChI |

InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3 |

InChI Key |

BHBZNQCZKUGKCJ-UHFFFAOYSA-N |

SMILES |

CCCC1CCCC(N1)C |

Canonical SMILES |

CCCC1CCCC(N1)C |

Synonyms |

dihydropinidine |

Origin of Product |

United States |

Occurrence and Biogenetic Pathways in Natural Systems

Isolation and Identification from Biological Sources

The discovery of 2-methyl-6-propylpiperidine and its derivatives in diverse natural systems highlights its significance in chemical ecology. Its presence has been confirmed in insect venoms and a range of plant species, particularly within the pine and spruce families.

Occurrence in Solenopsis Ant Venom as a Solenopsin (B1210030) Alkaloid Analog

The venom of the fire ant (Solenopsis species) is a complex mixture rich in 2-methyl-6-alkyl or alkenyl piperidine (B6355638) alkaloids, collectively known as solenopsins. nih.govmdpi.com These compounds are the primary toxic components of the venom. wikipedia.org Structurally, solenopsins are characterized by a piperidine ring with a methyl group at the C-2 position and a long alkyl or alkenyl side chain at the C-6 position. wikipedia.org For example, the major solenopsins A, B, and C possess C11, C13, and C15 side chains, respectively.

While this compound itself is not a primary component of fire ant venom, it is a significant structural analog. Its shorter C3 propyl chain at the C-6 position makes it a simpler model for studying the more complex, naturally occurring solenopsins. vascularcell.com The absolute configuration of the naturally occurring trans- and cis-isomers of solenopsins has been determined as (2R, 6R) and (2R, 6S), respectively, providing a stereochemical framework for its analogs. nih.gov The study of simpler analogs like this compound is crucial for understanding the structure-activity relationships of this potent class of alkaloids.

| Compound Name | Description | Alkyl/Alkenyl Chain at C6 | Typical Natural Source |

| This compound | Structural analog of solenopsins | Propyl (C3H7) | Picea species |

| Solenopsin A | Major fire ant venom alkaloid | Undecyl (C11H23) | Solenopsis invicta |

| Solenopsin B | Major fire ant venom alkaloid | Tridecyl (C13H27) | Solenopsis invicta |

| Solenopsin C | Major fire ant venom alkaloid | Pentadecyl (C15H31) | Solenopsis invicta |

Detection in Plant Species (e.g., Guava Leaf Essential Oil, Picea pungens)

The presence of this compound extends to the plant kingdom. It has been reported as a constituent in Colorado blue spruce (Picea pungens). researchgate.netnih.govsci-hub.se Research on P. pungens has identified various piperidine alkaloids, with their accumulation patterns varying depending on the growth stage and part of the plant. researchgate.net In addition to the parent compound, a hydroxylated derivative, 4α-hydroxy-cis-2-methyl-6-propylpiperidine, has been identified as a trace alkaloid in P. pungens, indicating further metabolic processing within the plant. nih.gov

While some commercial sources have claimed its presence in guava (Psidium guajava) leaf essential oil, this identification is not consistently supported in broader academic literature focusing on guava leaf oil composition.

Presence within the Pinus and Picea Genera

Volatile piperidine alkaloids are a common feature of the Pinaceae family, particularly within the Pinus (pine) and Picea (spruce) genera. researchgate.netuef.fi A variety of 2,6-disubstituted piperidine alkaloids have been isolated from these conifers. researchgate.net A notable distinction is that Pinus species appear to produce almost exclusively cis-disubstituted piperidines, whereas Picea species synthesize both cis- and trans-isomers. researchgate.net

This compound, also known as dihydropinidine, and its stereoisomers like epidihydropinidine (B1243738), are significant alkaloids within this group. Epidihydropinidine (trans-2-methyl-6-propylpiperidine) is a major alkaloid found in the needles and bark of Norway spruce (Picea abies) and has also been reported in Picea pungens. uef.firesearchgate.netresearchgate.net The concentration of these alkaloids can be influenced by environmental factors, with temperature being a key regulator of their accumulation in P. abies. uef.fi

| Compound | Plant Species | Family | Plant Part |

| This compound (Dihydropinidine) | Picea pungens | Pinaceae | Needles, Stems |

| Epidihydropinidine | Picea abies, Picea pungens | Pinaceae | Needles, Bark |

| 4α-hydroxy-cis-2-methyl-6-propylpiperidine | Picea pungens | Pinaceae | Not specified |

| 2-methyl-6-propyl-1,6-piperideine | Picea pungens, Picea sitchensis, Picea abies | Pinaceae | Needles |

Elucidation of Biosynthetic Pathways

The biosynthesis of 2,6-disubstituted piperidine alkaloids like this compound is a complex process. Research points to a polyketide origin, with specific enzymatic reactions being key to forming the characteristic heterocyclic ring and defining its stereochemistry.

Enzymatic Catalysis in Chiral Center Definition (e.g., Transaminases, Imino Reductases)

The creation of the chiral centers at the C-2 and C-6 positions of the piperidine ring is a critical step governed by highly selective enzymes. The proposed biosynthetic pathways for analogous compounds like solenopsins strongly suggest the involvement of transaminases (TAs) and imine reductases (IREDs). acs.org

Biocatalytic cascade reactions using these enzyme families have been successfully employed to synthesize chiral piperidines in the laboratory. researchgate.netacs.org These cascades can start from keto acids or keto aldehydes, which are transformed into the final piperidine structures with high stereoselectivity. researchgate.net The process typically involves an initial transamination of a ketone to form an amine, which then cyclizes into a cyclic imine. This imine is subsequently reduced by an imine reductase to form the final saturated piperidine ring, with the stereochemistry of the final product being controlled by the specific enzymes used. researchgate.netnih.gov

| Enzyme Class | Catalyzed Reaction | Role in Biosynthesis |

| Transaminases (TAs) | Transfer of an amino group to a ketone or aldehyde. | Introduces the nitrogen atom required for the piperidine ring and can establish the first chiral center. |

| Imine Reductases (IREDs) | Stereoselective reduction of a cyclic imine (piperideine) to a piperidine. | Defines the final stereochemistry at both the C-2 and C-6 positions of the ring. |

| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acids to aldehydes. | Can generate the precursor aldehydes needed for the cascade. researchgate.net |

Precursor Molecules and Proposed Metabolic Intermediates

The biosynthesis of coniferous piperidine alkaloids is understood to originate from polyketide pathways rather than from lysine, which is a common precursor for other piperidine alkaloids. uef.fi The proposed pathway for solenopsin biosynthesis, which shares a common structural core, involves the linear combination of acetate (B1210297) units to form a long-chain acid, followed by amination, cyclization, and reduction. nih.gov

A key intermediate in the formation of this compound and its isomers is the corresponding cyclic imine, 2-methyl-6-propyl-1,6-piperideine. This imine has been identified in Picea pungens, Picea sitchensis, and Picea abies. researchgate.netuef.fi It is postulated to be the direct precursor to epidihydropinidine in spruce needles. researchgate.net The reduction of this piperideine intermediate is the final step that yields the saturated piperidine ring. researchgate.net The presence of this and other dehydropiperidine intermediates supports the hypothesis that they are crucial precursors in the biosynthesis of the final, stable piperidine alkaloids found in both insects and plants. researchgate.netresearchgate.net

Synthetic Methodologies and Chemoenzymatic Approaches

Classical Organic Synthesis Routes

A primary and direct method for synthesizing 2-methyl-6-propylpiperidine involves the catalytic hydrogenation of the corresponding pyridine (B92270) derivative, 2-methyl-6-propylpyridine. This reaction saturates the aromatic ring to form the desired piperidine (B6355638). The process is typically carried out under hydrogen pressure in the presence of a metal catalyst.

Commonly employed catalysts include platinum and palladium, often supported on carbon (Pt/C or Pd/C). For instance, hydrogenation using 5 wt% palladium on carbon at 80°C under a hydrogen pressure of 30 bar for 12 hours can yield this compound in approximately 75% yield. Another set of conditions involves using a Pt/C catalyst with high-pressure hydrogen (e.g., 60 bar) in a methanol/acetic acid solvent system, which can lead to purities exceeding 98% after purification. The use of a PtO2 catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure is also an effective method for hydrogenating substituted pyridines to their corresponding piperidines. asianpubs.org

Table 1: Conditions for Catalytic Hydrogenation of 2-Methyl-6-propylpyridine

| Catalyst | Pressure (H₂) | Temperature | Solvent | Yield | Purity |

| 5 wt% Pd/C | 30 bar | 80°C | Not specified | 75% | >98% |

| Pt/C | 60 bar | Not specified | Methanol/Acetic Acid | Not specified | >98% |

| PtO₂ | 50-70 bar | Room Temp | Glacial Acetic Acid | Not specified | Not specified |

This table summarizes various reported conditions for the synthesis of this compound via catalytic hydrogenation.

The choice of catalyst, solvent, pressure, and temperature can influence the reaction's efficiency and stereochemical outcome, although this method often produces a racemic mixture of stereoisomers unless chiral catalysts or auxiliaries are employed.

The piperidine ring of this compound can also be constructed through the cyclization of linear precursors. A notable example is the acid-mediated 6-endo-trig cyclization of amine-substituted enones. rsc.org This strategy offers a high degree of stereocontrol, leading to the formation of specific stereoisomers. rsc.orgmdpi.com

In this approach, an enamine intermediate undergoes cyclization, which is facilitated by an acid. The stereochemical outcome is often governed by a Zimmerman-Traxler chair-like transition state, where the substituents (in this case, methyl and propyl groups) orient themselves in pseudoequatorial positions to minimize steric hindrance. This kinetic control typically results in the formation of the trans-2,6-disubstituted piperidine. rsc.org For example, using hydrochloric acid in tetrahydrofuran (B95107) at 60°C can generate a trans-2-methyl-6-propyl-4-oxopiperidine intermediate with high diastereomeric excess (>90%). This oxopiperidine can then be reduced to the target this compound using methods like catalytic hydrogenation with Raney nickel or a Wolff-Kishner reduction.

Reductive amination provides a versatile and direct route to the this compound skeleton by cyclizing linear dicarbonyl compounds with an amine source. chim.itacsgcipr.org This method avoids the need to pre-form enamine intermediates. The reaction typically involves the in-situ formation of an imine or iminium ion from a diketone and an amine, which is then reduced to form the piperidine ring. acsgcipr.orgmasterorganicchemistry.com

A key precursor for this synthesis is a 1,5-diketone, such as nonane-2,6-dione (for the direct synthesis of the piperidine ring) or 5-oxoheptanal. For instance, 5-oxoheptanal can be reacted with methylamine (B109427) hydrochloride in methanol, with sodium cyanoborohydride (NaBH₃CN) acting as the reducing agent. This process facilitates both imine formation and the subsequent cyclization, yielding this compound. Similarly, the double reductive amination of dicarbonyl compounds is a powerful tool for accessing the piperidine skeleton. chim.it

The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices because they are selective for the reduction of the iminium ion over the carbonyl groups of the starting material. masterorganicchemistry.com

The total synthesis of specific stereoisomers of this compound, particularly those found in nature like solenopsin (B1210030) and isosolenopsin, has been a significant area of research. wikipedia.orgresearchgate.netnih.gov These syntheses often involve multi-step sequences that allow for precise control over the stereochemistry at the C2 and C6 positions.

One approach to synthesizing solenopsin, a naturally occurring trans-2,6-disubstituted piperidine alkaloid, begins with a protected alanine (B10760859) derivative. researchgate.net A multi-step sequence involving reactions like Grignard additions, cyclizations, and reductions can build the piperidine ring with the desired stereochemistry. researchgate.netresearchgate.net For example, an efficient total synthesis of (±)-solenopsin A was achieved in eight steps starting from an N-protected alanine derivative. researchgate.net

Another strategy for synthesizing isosolenopsin involves a chemoenzymatic approach where a ω-transaminase enzyme catalyzes the regioselective mono-amination of a diketone (pentadecane-2,6-dione). nih.gov The resulting intermediate is then diastereoselectively reduced chemically (e.g., using H₂/Pd/C) to afford the target isosolenopsin with high diastereomeric and enantiomeric purity. nih.govthieme-connect.com

Other total syntheses utilize chiral pool starting materials, such as D-alanine, to establish the stereocenters. mdpi.comrsc.org Gold-catalyzed cyclization has also been employed as a key step in the synthesis of isosolenopsin. rsc.org Palladium-catalyzed cyclization reactions have also proven effective for the stereoselective construction of the trans-2,6-piperidine ring of solenopsin. researchgate.netoup.com

Reductive Amination Strategies

Stereoselective and Asymmetric Synthesis

The production of specific enantiomers of this compound is crucial, as different stereoisomers can exhibit distinct biological activities. Enantioselective catalysis offers a powerful method for achieving this.

Chemoenzymatic methods have emerged as a highly effective strategy. The use of ω-transaminases for the asymmetric reductive amination of diketones is a prime example. nih.govthieme-connect.com These enzymes can exhibit high regio- and stereoselectivity, converting a prochiral diketone into a chiral amino ketone intermediate. This intermediate can then be cyclized and reduced to yield an enantiomerically pure piperidine derivative. nih.gov By selecting the appropriate enantiomer of the transaminase (e.g., (R)- or (S)-selective), it is possible to synthesize either enantiomer of the target molecule. nih.gov For the synthesis of isosolenopsin, this biocatalytic step, followed by a diastereoselective chemical reduction, has been shown to produce the final product with excellent enantiomeric excess (ee > 99%) and a high diastereomeric ratio (d.r. = 99:1). nih.gov

In addition to enzymatic methods, asymmetric metal-based catalysis has been explored. For instance, rhodium-catalyzed asymmetric reactions have been used to create chiral piperidine structures. semanticscholar.org The use of chiral auxiliaries derived from amino acids like (R)-2-phenylglycinol can also direct the stereochemical outcome of cyclization reactions, leading to enantiomerically enriched piperidine products. researchgate.net

Diastereoselective Synthesis and Control of Relative Stereochemistry

The control of relative stereochemistry is crucial in the synthesis of disubstituted piperidines like this compound. The desired cis or trans relationship between the substituents at the C-2 and C-6 positions is often established through carefully chosen reaction conditions and reagents. nih.gov

For instance, the synthesis of 2,6-disubstituted piperidines can be directed to favor the cis-isomer under thermodynamic control. researchgate.net This approach utilizes the equilibration of an adjacent chiral center, where steric interactions guide the formation of the more stable diastereomer. researchgate.net Conversely, kinetic control can be employed to favor the formation of the trans-isomer. nih.govrsc.org Methods such as triacetoxyborohydride iminium ion reduction tend to produce the cis stereochemistry, while triethylsilane/TFA acyliminium ion reduction or Lewis acid-catalyzed imine reduction can establish the trans relationship. nih.gov

The synthesis of the natural isomer, (2R,6S)-(−)-dihydropinidine, which is a cis-2,6-dialkylpiperidine, has been accomplished from chiral, non-racemic oxazolopiperidone precursors. nih.gov This highlights the importance of starting with enantiomerically pure materials to achieve the desired absolute and relative stereochemistry.

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing chiral compounds. Enzymes can catalyze reactions with high stereoselectivity, making them ideal for the synthesis and resolution of enantiomers.

Cascade Reactions for Stereocontrolled Synthesis

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.org These reactions are highly efficient as they minimize the need for intermediate purification, reduce waste, and save time. wikipedia.orgnih.gov

In the context of piperidine synthesis, a chemoenzymatic cascade can be designed to achieve high stereocontrol. For example, the proposed biosynthesis of solenopsins involves a TA-IRED (imino reductase) cascade. nih.gov This type of enzymatic cascade can be replicated in the lab to produce stereochemically defined piperidines from diketone substrates. nih.gov Such one-pot procedures, which may involve the addition of new reagents or changes in conditions between steps, are powerful tools in modern organic synthesis. wikipedia.org The development of organocatalytic cascade reactions has further expanded the toolkit for synthesizing complex and diverse molecular structures. mdpi.com

High-Throughput Screening in Biocatalysis

High-throughput screening (HTS) is a pivotal technology in modern biocatalysis, enabling the rapid evaluation of large libraries of enzymes to identify catalysts with desired activity and selectivity for specific chemical transformations. rsc.org In the context of synthesizing complex molecules like this compound, HTS is instrumental in discovering novel biocatalysts and engineering existing ones for enhanced performance under industrial conditions. acs.org These methods are crucial for developing efficient and sustainable chemoenzymatic and biocatalytic routes to valuable chiral piperidine scaffolds. nih.govacs.org

A significant application of HTS was demonstrated in the screening for enzymes capable of acting on 2-methyl-6-alkylpiperidines. researchgate.netnih.gov Researchers utilized a fluorogenic probe in 96-well microplates to detect transaminase (TA) and monoamine oxidase (MAO) activities in a collection of fungi. nih.gov This method allows for sensitive detection, as the enzymatic reaction produces a fluorescent signal that corresponds to the reaction's progress. nih.gov Initial screening revealed that numerous fungi could catalyze the desired oxidative deamination or transamination, although many showed relatively low conversion rates. nih.gov However, five specific fungal strains—F026, F037, F041, F053, and F057—exhibited significantly higher enzymatic conversions of the fluorogenic probe and were selected for further investigation. researchgate.netnih.gov

Table 1: High-Throughput Screening of Fungal Strains for Piperidine Transformation

| Fungal Strain | Enzymatic Conversion (%) |

| F026 | 31 |

| F037 | 60 |

| F041 | 30 |

| F053 | 40 |

| F057 | 32 |

| Data sourced from a study on monoamine oxidase and transaminase screening using a fluorogenic probe. researchgate.netnih.gov |

Subsequent investigations focused on the ability of these selected strains to transform various 2-methyl-6-alkylpiperidines. nih.gov Strain F053, identified as Neopestalotiopsis sp. CBMAI 2030, displayed a notable ability to deracemize these compounds. researchgate.net This fungus was capable of converting this compound into its corresponding piperideine with a conversion rate of 11%. researchgate.netnih.gov The study also evaluated its activity on other analogues, demonstrating the enzyme's substrate scope. researchgate.netnih.gov

Table 2: Biotransformation of 2-Methyl-6-Alkylpiperidines by Neopestalotiopsis sp. CBMAI 2030

| Substrate | Product | Conversion (%) |

| This compound | Piperideine derivative | 11 |

| 2-Methyl-6-butylpiperidine | Piperideine derivative | 14 |

| 2-Methyl-6-pentylpiperidine | Piperideine derivative | 24 |

| This table summarizes the conversion of various 2-methyl-6-alkylpiperidines into their corresponding piperideines by the fungal strain Neopestalotiopsis sp. CBMAI 2030. researchgate.netnih.gov |

Beyond screening whole organisms, HTS is fundamental to developing multi-enzyme cascade reactions for piperidine synthesis. nih.govacs.org Biocatalytic cascades that combine transaminases, amine oxidases, carboxylic acid reductases, and imine reductases (IREDs) offer efficient pathways to substituted piperidines from simple precursors like diketones or keto acids. researchgate.netacs.org For instance, a general chemoenzymatic strategy involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereochemically defined piperidines. nih.govacs.org The discovery of effective enzyme combinations for such cascades relies heavily on screening panels of biocatalysts, such as amine oxidases and imine reductases, to find variants that work in concert to produce the desired product with high yield and stereoselectivity. nih.govresearchgate.net

The development of novel and rapid HTS assays is a continuous area of research. rsc.org Sensitive colorimetric and fluorogenic assays have been designed to screen transaminase activity against a variety of ketone and aldehyde substrates in both liquid and solid phases, facilitating the identification and profiling of these crucial enzymes. nih.govrsc.org These screening methodologies accelerate the discovery of biocatalysts needed for the asymmetric synthesis of complex chiral amines and heterocycles, including the this compound framework. acs.orgmdpi.com

Biological Activity and Molecular Mechanisms in Research Models

Investigated Pharmacological Modulations (Preclinical Focus)

Preclinical research has explored several pharmacological activities of 2-methyl-6-propylpiperidine and its structural relatives, with a notable focus on its interaction with key enzymes in the nervous system.

Research indicates that this compound can function as a cholinesterase inhibitor. Cholinesterases, primarily acetylcholinesterase (AChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov By inhibiting the action of these enzymes, the concentration and duration of action of acetylcholine in the synapse are increased. nih.gov This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govgoogle.com The inhibitory activity of this compound positions it as a compound of interest for potential applications in neurodegenerative disease research. Other related alkaloids, such as certain pyrrolidines derived from ants, also show strong inhibition of acetylcholinesterase. annualreviews.org

The inhibition of cholinesterase has direct and significant implications for neurotransmitter systems, particularly the cholinergic system. The primary function of acetylcholinesterase (AChE) is to break down acetylcholine (ACh) into choline (B1196258) and acetate (B1210297), terminating its signal at the synapse. nih.govnih.gov

By inhibiting AChE, compounds like this compound increase the availability of ACh at cholinergic receptors in both the central and peripheral nervous systems. nih.gov This modulation can lead to enhanced cholinergic neurotransmission. In the central nervous system, this is particularly relevant for cognitive processes like memory and learning, which is why AChE inhibitors are the primary class of drugs used to manage the symptoms of Alzheimer's disease. google.comfrontiersin.org The ability of this compound to inhibit this enzyme suggests it could modulate acetylcholine levels, a mechanism with therapeutic potential for neurological disorders involving cholinergic deficits.

Neuroprotective Properties in In Vitro Models

In vitro studies have demonstrated that this compound possesses neuroprotective capabilities by preventing neuronal cell death induced by oxidative stress. Oxidative stress is a key factor in the pathology of several neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to counteract their harmful effects. mdpi.com The accumulation of ROS can lead to cellular damage and ultimately neuronal death. mdpi.com The ability of this compound to mitigate this process suggests its potential as a therapeutic agent for neurodegenerative conditions.

Research on related compounds further supports the neuroprotective potential of piperidine (B6355638) derivatives. For instance, the sigma-1 receptor agonist 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to attenuate neuronal injury induced by glutamate (B1630785) and oxygen-glucose deprivation in primary cortical neuronal cultures. nih.gov This protection is associated with the preservation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, studies on other piperidine-containing compounds have indicated their ability to protect neuronal cells from oxidative damage. nih.govmdpi.com

While direct studies on this compound's effect on amyloid-beta (Aβ) are limited, research on related piperidine derivatives highlights their potential to modulate processes associated with Alzheimer's disease. Aβ peptides, the main component of amyloid plaques in the brains of Alzheimer's patients, are generated through the cleavage of the amyloid precursor protein (APP). frontiersin.org

Several studies have explored the ability of piperidine derivatives to inhibit the aggregation of Aβ peptides. For example, newly synthesized piperidine derivatives have been designed to possess dual inhibitory action against both acetylcholinesterase (AChE) and Aβ aggregation. nih.gov In these studies, certain compounds demonstrated significant inhibitory activities against Aβ(1-42) aggregation and AChE-induced Aβ aggregation. nih.gov Another study using electrochemical impedance spectroscopy determined the affinity of various piperidine and pyridine (B92270) derivatives for the Aβ(1-40) peptide. researchgate.net

Furthermore, compounds with structural similarities, such as methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, have been shown to inhibit the production of Aβ peptides by modulating gamma-secretase activity. Synthetic ceramide analogues containing a piperidine moiety have also been found to inhibit Aβ secretion from cells expressing human APP. nih.gov

Attenuation of Oxidative Stress-Induced Neuronal Cell Death

Antimicrobial and Antifungal Activities of Related Piperidine Derivatives

Piperidine derivatives have been investigated for their potential as antimicrobial and antifungal agents. While specific data on this compound is not extensively detailed, related compounds have shown significant activity.

In one study, a series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial properties. academicjournals.org Compound 6 in this study exhibited the strongest inhibitory activity against a panel of seven bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.75 mg/ml against Bacillus subtilis. academicjournals.org However, the antifungal activity of these specific derivatives was limited, with no activity observed against Fusarium verticillioides, Candida utilis, and Penicillium digitatium. academicjournals.org

Other research has demonstrated the antifungal potential of different piperidine derivatives. For instance, some synthesized 1-[2-(benzoxazol-2-yl)ethoxy]-2,6-diarylpiperidin-4-ones exhibited notable antifungal activity against strains like Aspergillus niger and Penicillium chrysogenum, with some compounds showing better antifungal than antibacterial activity. researchgate.net Similarly, certain pyrazoline and pyrazole (B372694) derivatives incorporating a piperidine ring have been synthesized and tested for their antimicrobial effects against various bacterial and fungal strains. mdpi.com

Table 1: Antimicrobial Activity of a Selected Piperidine Derivative (Compound 6)

| Bacterium | Zone of Inhibition (mm) | MIC (mg/ml) |

|---|---|---|

| Bacillus cereus | ≥ 6 | 1.5 |

| Escherichia coli | ≥ 6 | 1.5 |

| Staphylococcus aureus | ≥ 6 | 1.5 |

| Bacillus subtilis | ≥ 6 | 0.75 |

| Pseudomonas aeruginosa | ≥ 6 | 1.5 |

| Klebsiella pneumoniae | ≥ 6 | 1.5 |

| Micrococcus luteus | ≥ 6 | 1.5 |

Source: academicjournals.org

Anticancer Research in Cell Line Models with Related Piperidine Derivatives

The anticancer potential of piperidine derivatives has been explored in various cancer cell line models. Studies have indicated that some derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as HeLa and MCF-7.

A study focused on 2,6-disubstituted N-methylpiperidine derivatives investigated their cytotoxicity against human colon carcinoma cell lines, HT 29 and BE. nih.gov The most potent compounds in this series were cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine, with IC50 values ranging from 6 to 11 µM under oxic conditions. nih.gov The free bases of these compounds were designed to act as bifunctional alkylating agents through the formation of an aziridinium (B1262131) ion. nih.gov

Furthermore, novel 3,6-diunsaturated 2,5-diketopiperazine derivatives were synthesized and tested for their anticancer activity against A549 and HeLa cell lines. mdpi.com Several of these compounds showed moderate to good anticancer capacities, with IC50 values in the micromolar range. mdpi.com Another study on 4-(3-(piperidin-4-yl) propyl)piperidine derivatives identified compounds with antiproliferative activity against human leukemia cells (K562 and Reh). researchgate.net

Table 2: Cytotoxicity of Selected Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | 6-11 |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 | 6-11 |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | BE | 6-11 |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE | 6-11 |

| This compound derivative | HeLa | 20 (µg/mL) |

| This compound derivative | MCF-7 | 24 (µg/mL) |

Source: nih.gov

Identification of Molecular Targets and Pathways

Haloperidol (B65202), a well-known antipsychotic, contains a piperidine moiety and exhibits high affinity for dopamine (B1211576) D2 receptors. nih.gov Research using haloperidol as a scaffold has led to the design of new agents with varying affinities for different dopamine and serotonin (B10506) receptor subtypes. nih.gov For example, modifications to the piperidine ring and its substituents can significantly alter binding affinities at D2, D3, and 5-HT receptors. nih.gov

In silico and in vitro studies on novel dopamine receptor ligands, many of which contain a piperidine core, have been conducted to understand the structural basis for subtype selectivity. nih.gov These studies have identified ligands with high affinity and selectivity for the D3 receptor over the D2 and D1 receptors. nih.gov The interaction with specific residues in the receptor's binding pocket is crucial for this selectivity. nih.gov Such research highlights the versatility of the piperidine structure in designing receptor-specific ligands. researchgate.netidrblab.net

Table 3: Binding Affinities (Ki, nM) of Haloperidol at Various Receptors

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 0.89 |

| Dopamine D3 | 4.6 |

| Dopamine D4 | 10 |

| Serotonin 5-HT1A | 3600 |

| Serotonin 5-HT2A | 120 |

| Serotonin 5-HT2C | 4700 |

Source: nih.gov

Ion Channel Modulation by Piperidine Scaffold

Direct experimental evidence detailing the specific modulation of ion channels by this compound is limited. However, the broader class of piperidine alkaloids, including structurally related compounds, has been shown to interact with various ion channels. This suggests that the 2,6-disubstituted piperidine scaffold of this compound has the potential for such activity.

For instance, solenopsins, which are venom alkaloids from fire ants (Solenopsis invicta) and are structurally analogous to this compound, have demonstrated biological activities that may be linked to ion channel modulation. Research on solenopsin (B1210030) analogs has indicated effects on mitochondrial oxygen consumption, which is intrinsically linked to ion transport across the mitochondrial membrane. While not a direct measure of ion channel modulation, these findings suggest that the piperidine core can influence cellular ion homeostasis.

Furthermore, computational studies on various piperidine derivatives have predicted their potential to interact with voltage-gated ion channels. clinmedkaz.org These in silico models provide a basis for future experimental validation of this compound's effects on specific ion channels, such as sodium, potassium, or calcium channels, which are crucial for neuronal and muscular function. However, without direct electrophysiological studies on this compound, its precise ion channel modulation profile remains to be elucidated.

Preclinical Models for Activity Evaluation (Non-Human)

The evaluation of the biological activity of this compound and its structural analogs, primarily solenopsins, has been conducted in a variety of non-human preclinical models. These models range from invertebrates to mammals and in vitro tissue models, providing insights into the potential therapeutic applications of this class of compounds.

Invertebrate Models: The greater wax moth larva, Galleria mellonella, has been utilized as an in vivo model to assess the antifungal activity of solenopsin analogs. In these studies, larvae were infected with the pathogenic yeast Candida auris, and the protective effects of the compounds were evaluated. nih.govtandfonline.com This model is advantageous for initial in vivo efficacy and toxicity screening due to its cost-effectiveness and ethical considerations.

Mammalian Models: Murine models have been instrumental in investigating the anti-inflammatory properties of solenopsin analogs. Specific models include:

KC-Tie2 mice: These mice are a well-validated model for psoriasis, and studies have shown that solenopsin analogs can be effective in this model. medpagetoday.com

Ovalbumin (OVA)-induced atopic dermatitis model: The anti-inflammatory effects of a synthetic solenopsin derivative were demonstrated in this murine model of atopic dermatitis. jddonline.com

These animal models have been crucial in demonstrating the potential of solenopsin-like compounds in treating inflammatory skin conditions.

In Vitro and Ex Vivo Models: As an alternative to animal testing, 3D cell cultures of human skin keratinocytes have been employed to evaluate the irritancy potential of new compounds. Solenopsin and its analogs were found to be non-irritant in these reconstituted skin equivalents. researchgate.net Additionally, dorsal root ganglion neurons have been used to assess the neuroprotective effects of 2,6-disubstituted piperidine alkaloids against paclitaxel-induced neurotoxicity. nih.gov

The following table summarizes the preclinical models used for evaluating the activity of this compound and its structural analogs.

| Model | Application | Key Findings |

| Galleria mellonella (in vivo) | Antifungal activity against Candida auris | Solenopsin analogs demonstrated a protective effect. nih.govtandfonline.com |

| Murine model of psoriasis (in vivo) | Anti-inflammatory activity | Solenopsin analogs showed efficacy. medpagetoday.com |

| Murine model of atopic dermatitis (in vivo) | Anti-inflammatory activity | A synthetic solenopsin derivative showed potent anti-inflammatory effects. jddonline.com |

| 3D human skin keratinocyte culture (in vitro) | Irritancy testing | Solenopsin and its analogs were found to be non-irritant. researchgate.net |

| Dorsal root ganglion neurons (ex vivo) | Neuroprotective activity | 2,6-disubstituted piperidine alkaloids showed attenuation of paclitaxel-induced damage. nih.gov |

These preclinical studies, while often focused on structurally similar compounds, provide a valuable framework for understanding the potential pharmacological activities of this compound and guide future research into its specific effects.

Analytical Characterization and Quantification Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 2-methyl-6-propylpiperidine. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy provide complementary information about the compound's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl and propyl substituents, as well as the protons on the piperidine (B6355638) ring, are observed. For instance, key signals in deuterated chloroform (B151607) (CDCl₃) include a characteristic resonance for the proton at the C-2 position around δ 3.11 ppm and a signal for the terminal methyl group of the propyl chain at approximately δ 0.92 ppm. The other methyl and propyl chain protons typically appear in the δ 0.8–1.5 ppm range.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. For this compound, which has nine carbon atoms, the spectrum would be expected to show distinct peaks for each unique carbon, unless molecular symmetry causes equivalence. libretexts.org The chemical shifts are influenced by the substitution on the piperidine ring. researchgate.net

A summary of typical NMR spectral data is presented below.

| Technique | Assignment | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| ¹H NMR | H-2 | ~3.11 | |

| Propyl terminal CH₃ | ~0.92 | ||

| Other Methyl/Propyl Protons | 0.8 - 1.5 | ||

| ¹³C NMR | (General) | Distinct signals for each of the 9 unique carbons. | researchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) is a common technique that involves bombarding the molecule with electrons, causing ionization and fragmentation.

The mass spectrum of this compound confirms its molecular weight of 141.25 g/mol , with a molecular ion peak ([M]⁺•) observed at a mass-to-charge ratio (m/z) of 141. nih.gov The fragmentation pattern is characteristic of 2,6-disubstituted piperidines and primarily involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This results in the loss of one of the alkyl substituents.

The most prominent fragmentation pathways include:

Loss of the propyl group: Cleavage of the C2-propyl bond results in a fragment ion at m/z 98. This is often the base peak (the most intense peak) in the spectrum due to the loss of the larger alkyl group. nih.govjksus.org

Loss of the methyl group: Cleavage of the C6-methyl bond leads to a fragment ion at m/z 126. jksus.org

| m/z | Assignment | Description | Reference |

|---|---|---|---|

| 141 | [M]⁺• | Molecular Ion | jksus.org |

| 126 | [M - CH₃]⁺ | Loss of the methyl group | jksus.org |

| 98 | [M - C₃H₇]⁺ | Base Peak; Loss of the propyl group | nih.govjksus.org |

| 44 | Fragment | Secondary fragment ion | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to its secondary amine and aliphatic C-H bonds.

Key expected absorption bands include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methyl, propyl, and piperidine ring methylene (B1212753) groups.

C-H Bend: Absorption bands in the 1450–1470 cm⁻¹ range are due to C-H deformation (bending) modes.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~3300 - 3500 | N-H Stretch | Secondary Amine | |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | |

| 1450 - 1470 | C-H Bend/Deformation | Aliphatic (CH₂, CH₃) |

Mass Spectrometry (MS, EI/MS)

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating this compound from complex mixtures, quantifying its concentration, and analyzing its stereoisomeric composition.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like piperidine alkaloids. nih.govsrce.hr In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification.

GC-MS has been successfully applied to identify this compound in natural extracts, such as from the flowers of Tecomella undulata. jksus.org In one study, the compound was identified with a retention time of 13.90 minutes using a DB-5 MS capillary column. jksus.org The method's high sensitivity and the unique fragmentation pattern of the compound allow for reliable quantification. Furthermore, chiral capillary GC columns can be employed for the separation and analysis of the different stereoisomers of 2-methyl-6-alkylpiperidines. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-5 MS (60 m, 0.25 mm i.d., 0.25 μm) | jksus.org |

| Carrier Gas | Helium | jksus.org |

| Injector Temperature | 250 °C | jksus.org |

| Oven Program | Initial 50 °C, ramp 10 °C/min to 240 °C | jksus.org |

| MS Detector | Electron Ionization (EI) | jksus.org |

| Retention Time | 13.90 min | jksus.org |

High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of non-volatile or thermally unstable compounds. For this compound, HPLC is particularly crucial for assessing purity and for separating its different stereoisomers (enantiomers and diastereomers).

Given that this compound has two chiral centers (at C-2 and C-6), it can exist as four possible stereoisomers. The separation of these isomers is essential as they may possess different biological activities. This separation is typically achieved using chiral HPLC. nih.gov

Two main approaches are used:

Chiral Stationary Phases (CSPs): These are columns packed with a chiral material that interacts differently with each stereoisomer, leading to different retention times. Cinchona alkaloid-based or cyclodextrin-based CSPs are often effective for separating amine-containing compounds. nih.govsigmaaldrich.com

Chiral Derivatization: The racemic mixture is reacted with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, often in reverse-phase mode. sigmaaldrich.com

Reverse-phase HPLC on columns like C18 with a mobile phase of acetonitrile (B52724) and water is a standard method for purity analysis and for separating diastereomers if they have been formed. nih.gov

| Analysis Type | HPLC Mode | Typical Column | Typical Mobile Phase | Reference |

|---|---|---|---|---|

| Purity Analysis | Reverse-Phase | C18, ODS | Acetonitrile/Water with additives (e.g., TFA) | nih.gov |

| Stereoisomeric Separation | Chiral Chromatography | Chiral Stationary Phase (e.g., Cinchona alkaloid-based) | Polar organic (e.g., Methanol) with acid/base additives | nih.gov |

Thin-Layer Chromatography (TLC) with Specific Visualization Reagents

Thin-Layer Chromatography (TLC) is a fundamental technique for the qualitative analysis of this compound. It allows for the rapid separation of components in a mixture based on their polarity. youtube.com The stationary phase is typically a thin layer of silica (B1680970) gel on a solid support, which is a polar substance. utexas.edu The mobile phase, a solvent or a mixture of solvents, moves up the plate, carrying the sample components at different rates depending on their affinity for the stationary phase. youtube.com

For the visualization of this compound, which is often not visible to the naked eye, several specific reagents can be used. These reagents react with the compound to produce colored or fluorescent spots on the TLC plate.

Common Visualization Reagents for Piperidine Alkaloids:

| Reagent | Description | Visualization |

| Iodine Vapor | A general method for detecting many organic compounds. The TLC plate is placed in a chamber containing iodine crystals. illinois.edulibretexts.org | Brown spots appear on a white to light yellow background. This method is considered semi-destructive as the iodine will eventually evaporate. libretexts.org |

| Dragendorff's Reagent | A general detection method for alkaloids and other nitrogen-containing compounds. illinois.edu The plate is sprayed with the reagent. | Orange-brown spots are observed on a white background. illinois.edu |

| Phosphomolybdic Acid | A versatile stain that reacts with a wide range of organic compounds. researchgate.net | The reagent produces colored spots, often blue-green, upon heating. libretexts.org |

| Potassium Permanganate | A strong oxidizing agent that reacts with compounds that can be oxidized. | Yellowish spots appear on a dark purple background. illinois.edu |

The choice of visualization reagent depends on the specific properties of the compound and the desired sensitivity. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification in TLC. youtube.com

Techniques for Chiral Analysis

This compound possesses two chiral centers at positions 2 and 6 of the piperidine ring, leading to the existence of four possible stereoisomers: (2R, 6R), (2S, 6S), (2R, 6S), and (2S, 6R). Distinguishing between these stereoisomers is critical as they can exhibit different biological activities.

Chiral Gas Chromatography (GC-FID with Chiral Stationary Phases)

Chiral Gas Chromatography (GC) coupled with a Flame Ionization Detector (GC-FID) is a powerful technique for the separation and quantification of the stereoisomers of this compound. scielo.brscielo.br This method utilizes a capillary column coated with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.

A common approach involves the derivatization of the piperidine alkaloids, for instance, by trifluoroacetylation, before analysis. scielo.brresearchgate.net This step can improve the volatility and chromatographic behavior of the compounds. The separated stereoisomers are then detected by the FID, which provides a signal proportional to the amount of each compound.

Key Parameters in Chiral GC Analysis:

| Parameter | Typical Conditions |

| Chiral Column | Chrompack Chirasil-β-cyclodextrin nih.gov |

| Carrier Gas | Hydrogen or Helium scielo.brnih.gov |

| Injector Temperature | 180-250 °C scielo.brnih.gov |

| Oven Temperature Program | A temperature gradient is often used, for example, from 50 °C to 290 °C. scielo.br |

| Detector | Flame Ionization Detector (FID) scielo.brscielo.br |

Studies have successfully employed this technique to determine the absolute configuration of 2,6-dialkylpiperidines in various samples. scielo.brscielo.br For instance, the analysis of venom from different ant species revealed distinct stereoisomeric profiles of piperidine alkaloids. scielo.br

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is another essential technique for the enantioselective separation of piperidine derivatives. nih.govacs.org Similar to chiral GC, this method uses a chiral stationary phase to resolve racemic mixtures into their individual enantiomers. nih.govacs.org

Racemic mixtures of piperidine alkaloids have been successfully separated using chiral HPLC, allowing for the isolation of pure enantiomers. nih.govacs.org The separated compounds are typically detected using a UV detector.

Typical Chiral HPLC Parameters:

| Parameter | Example Conditions |

| Chiral Column | Chiracel AS column ua.es |

| Mobile Phase | n-hexane/i-PrOH mixtures (e.g., 90:10) ua.es |

| Flow Rate | 1.2 mL/min ua.es |

| Detection | UV at a specific wavelength (e.g., 222 nm) ua.es |

The choice of the chiral stationary phase and the mobile phase composition is critical for achieving optimal separation of the enantiomers.

Determination of Enantiomeric and Diastereomeric Excess

The enantiomeric excess (ee) and diastereomeric excess (de) are measures of the purity of a chiral sample. They quantify the predominance of one enantiomer or diastereomer over the other.

Enantiomeric Excess (ee): This is calculated using the formula: ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100 where (R) and (S) are the amounts or concentrations of the R and S enantiomers, respectively. doubtnut.com

Diastereomeric Excess (de): This is calculated similarly, comparing the amounts of the major and minor diastereomers.

These values are determined from the peak areas obtained from chiral GC or chiral HPLC chromatograms. For example, a study on the biocatalytic reduction of a precursor to this compound reported the determination of enantiomeric and diastereomeric excess by GC-FID analysis on a chiral stationary phase. sci-hub.seacs.org In one instance, a non-natural enantiomer was obtained in high optical purity with >98% ee and 95% de. acs.org Another study on the biotransformation of 2-methyl-6-alkylpiperidines by a fungal strain reported achieving a 73% enantiomeric excess for 2-methyl-6-pentylpiperidine. researchgate.netnih.gov

The accurate determination of ee and de is crucial in asymmetric synthesis and biocatalysis, where the goal is to produce a single, desired stereoisomer.

Research Applications and Future Directions

Role as a Precursor or Intermediate in Synthetic Chemistry

The chemical architecture of 2-methyl-6-propylpiperidine, featuring a disubstituted chiral heterocyclic ring, positions it as a significant intermediate in advanced organic synthesis. Its value lies in its utility as a foundational component for creating molecules with specific three-dimensional arrangements and complex structures.

The enantiomerically pure forms of this compound are valuable chiral precursors for the total synthesis of various piperidine (B6355638) alkaloids and other fine chemicals. researchgate.netacs.org For example, the total synthesis of (-)-dihydropinidine, which is the (2R,6S) stereoisomer of this compound, has been successfully documented. acs.org Such syntheses underscore the compound's role in providing stereochemically defined building blocks. The piperidine scaffold is a common feature in many pharmaceutical agents, and access to specific stereoisomers of substituted piperidines like this one is crucial for developing drug candidates, as different enantiomers can have vastly different biological activities. The development of asymmetric routes to these chiral, nonracemic piperidines is a key area of synthetic chemistry, enabling the construction of targeted bioactive molecules. researchgate.net

The 2,6-disubstituted piperidine nucleus, the core of this compound, serves as a fundamental scaffold for constructing more complex heterocyclic and polycyclic compounds. researchgate.net In drug discovery, this nucleus is often used as a starting point to create a variety of "pharmacophores"—the essential molecular features responsible for a drug's biological activity. researchgate.net By modifying the functional groups on the piperidine ring or using it as a base to build fused ring systems, chemists can generate libraries of novel compounds. researchgate.net For instance, the methodologies used to synthesize this compound can be adapted to produce related alkaloids such as (-)-solenopsin A and (-)-coniine, demonstrating its role as a representative building block for this class of natural products. researchgate.net This strategic use allows researchers to develop new molecular entities with potentially unique therapeutic profiles. researchgate.net

Synthesis of Chiral Fine Chemicals and Pharmaceutical Intermediates

Applications in Biocatalysis and Sustainable Chemical Processes

In line with the growing demand for environmentally friendly manufacturing, this compound has emerged as a useful tool in the fields of biocatalysis and green chemistry.

This compound has been effectively used as a model substrate to identify and characterize new enzymes for chemical synthesis. researchgate.net High-throughput screening of microorganisms for enzymatic activity, such as from monoamine oxidases (MAOs) and transaminases (TAs), has utilized this compound to detect biocatalytic potential. researchgate.net A notable example is the fungus Neopestalotiopsis sp. CBMAI 2030, which was found to possess an unusual ability to deracemize 2-methyl-6-alkylpiperidines. researchgate.net This fungus converts this compound into its corresponding imine, 2-methyl-6-propyl-piperideine, demonstrating its utility in discovering novel biocatalysts for chiral amine synthesis. researchgate.netacs.org

The specific results from these screening studies highlight its role as a benchmark for enzymatic activity.

| Organism/Enzyme System | Substrate | Product | Key Findings |

| Neopestalotiopsis sp. CBMAI 2030 | This compound | 2-Methyl-6-propyl-piperideine | Initial conversion rate of 11%. researchgate.net |

| Neopestalotiopsis sp. CBMAI 2030 (activity enhanced) | 2-Methyl-6-pentylpiperidine (analog) | Corresponding piperideine | Conversion rate increased to 38% with 73% enantiomeric excess (ee). researchgate.netresearchgate.net |

Model Substrate for Enzyme Engineering and Biocatalyst Discovery

Preclinical Research and Lead Compound Identification

The this compound structure is a relevant motif in the early stages of drug discovery. While the compound itself may not be a final drug, its derivatives are of significant interest for preclinical evaluation. The piperidine ring is a "privileged scaffold," meaning it appears in a wide range of biologically active compounds and approved drugs. researchgate.net

Derivatives and analogs of this compound are considered potential candidates for future research and could serve as lead compounds for new therapeutics. researchgate.net A lead compound is a chemical starting point for the design of a new drug. The biological functions of many piperidine metabolites are still being explored, with most findings considered preliminary. researchgate.net However, the structural similarity of this compound to natural alkaloids with known potent bioactivity (such as solenopsins, which exhibit cytotoxic, antibacterial, and antifungal properties) makes its analogs attractive for screening programs aimed at discovering new bioactive agents. researchgate.net Furthermore, related amino alcohol structures have been suggested as potential lead compounds for designing selective MAO-B inhibitors, indicating a possible avenue for therapeutic development. researchgate.net

Advancements in this compound Research: From Pharmacophore Design to Environmental Applications

The heterocyclic amine this compound is a subject of growing scientific interest, with research spanning from the rational design of novel drug candidates to its implications in chemical ecology and environmental remediation. Investigations into this compound and the broader class of piperidine derivatives are revealing their significant potential across various scientific disciplines.

The unique structural characteristics of this compound and other piperidine derivatives make them valuable scaffolds in medicinal chemistry and drug discovery. clinmedkaz.orgresearchgate.netmdpi.com

Rational Design and Synthesis of Novel Pharmacophores

The development of new drugs often relies on the rational design and synthesis of pharmacophores, which are the essential structural features of a molecule required for its biological activity. dovepress.comnih.govrsc.org The piperidine ring is a common and important structural element found in numerous pharmaceuticals and natural alkaloids. mdpi.comwikipedia.org Its ability to be readily combined with various molecular fragments makes it a versatile starting point for creating new therapeutic agents. clinmedkaz.org

The synthesis of this compound and its analogs, such as trans-6-alkyl-2-methyl-4-oxopiperidines, has been achieved through methods like acid-mediated 6-endo-trig cyclisation of amine-substituted enones. rsc.org This stereoselective synthesis allows for the creation of specific isomers, which is crucial as the biological properties of piperidines are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.netrsc.org For example, the (2R,6S)-enantiomer of this compound is structurally similar to solenopsin (B1210030) alkaloids found in fire ant venom, which exhibit significant biological activity. The development of such synthetic methodologies is key to producing a library of related compounds for further investigation. rsc.org

In Vitro and In Vivo (Non-Human) Model System Investigations for Lead Optimization

Once novel compounds are synthesized, they undergo rigorous testing in in vitro (laboratory-based) and in vivo (non-human animal) models to evaluate their potential as drug candidates. This process, known as lead optimization, aims to enhance the desired biological activity and properties of a lead compound through iterative cycles of design, synthesis, and testing. sygnaturediscovery.comunimi.it

In vitro assays are crucial in the initial stages of drug discovery for screening compounds, determining their mechanism of action, and assessing their absorption, distribution, metabolism, and excretion (ADME) properties. sygnaturediscovery.comnih.gov For instance, studies on this compound have utilized it as a model substrate to explore enzymatic deracemization processes involving transaminases and monoamine oxidases. Such biotransformation studies are valuable for producing chiral intermediates for synthetic organic chemistry.

Following promising in vitro results, compounds are advanced to in vivo studies in animal models to assess their efficacy and safety in a more complex biological system. sygnaturediscovery.com While specific in vivo studies focusing solely on this compound are not extensively detailed in the provided context, the general pathway for piperidine-based drug discovery involves moving from hit-to-lead and then through lead optimization stages, which include in vivo analysis. unimi.itnih.gov This progression is essential to bridge the gap between initial laboratory findings and potential clinical applications. sygnaturediscovery.com

Ecological and Environmental Research Implications (General Piperidine Class)

The piperidine class of compounds, including naturally occurring alkaloids, has significant implications for ecological and environmental research.

Contributions to Natural Product Chemistry and Chemical Ecology

Piperidine and its derivatives are widespread in nature, forming the structural core of numerous alkaloids found in various plants and even insects. wikipedia.orgresearchgate.net For example, piperine (B192125) is the alkaloid responsible for the pungency of black pepper, and the toxic alkaloid coniine is found in poison hemlock. wikipedia.org The fire ant toxin solenopsin is another example of a naturally occurring piperidine derivative. wikipedia.org

The study of these natural products is a cornerstone of chemical ecology, which investigates the chemical interactions between living organisms. Piperidine alkaloids can serve as defense mechanisms for plants against herbivores. oup.comuef.fi The concentration and composition of these alkaloids in plants can be influenced by both genetic and environmental factors, such as temperature. oup.comuef.fi Understanding these relationships provides insights into plant evolution and adaptation.

Potential in Pollutant Degradation and Environmental Remediation

The chemical properties of piperidine derivatives also suggest their potential use in environmental applications. scbt.com There is growing interest in using photocatalytic processes to break down organic pollutants in water. rsc.orgmdpi.com Studies have explored the use of photocatalysts to degrade N-chloropiperidine, a persistent organic pollutant. mdpi.com

Furthermore, some microorganisms, like those from the genus Rhodococcus, have shown potential in biodegrading pharmaceutical pollutants and can be used in biocatalysis to produce valuable compounds. frontiersin.org This opens up possibilities for using biological methods to address environmental contamination by piperidine-containing compounds and other organic pollutants. scbt.comfrontiersin.org

Advanced Methodological Innovations in Research

The field of drug discovery and chemical research is continually advancing through the integration of computational tools and novel synthetic strategies.

Chemoinformatic and Computational Drug Design for Piperidine Derivatives

Chemoinformatics and computational drug design have become indispensable tools in modern medicinal chemistry. researchgate.netmdpi.combooks.com.tw These in silico methods allow researchers to predict the potential biological activities and targets of new compounds based on their chemical structure before they are even synthesized. clinmedkaz.org

For piperidine derivatives, computational approaches like Quantitative Structure-Activity Relationship (QSAR) modeling are used to develop models that can predict properties such as cardiotoxicity. researchgate.netmdpi.com Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can help identify likely protein targets and predict the pharmacological activity of new piperidine compounds. clinmedkaz.org These computational techniques accelerate the drug discovery process by helping to prioritize which molecules to synthesize and test, saving time and resources. clinmedkaz.orgmdpi.com The combination of pharmacophore modeling with molecular docking simulations is another powerful strategy to improve virtual screening and the rational design of new drug candidates. dovepress.com

Advanced Methodological Innovations in Research

Integration of Advanced Analytical Techniques for Biological Interactions

The elucidation of the biological interactions of this compound necessitates a multi-faceted approach, integrating several advanced analytical techniques. Each method provides a unique piece of the puzzle, from identifying binding partners and metabolic pathways to characterizing the thermodynamics and kinetics of these interactions. A synergistic combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and label-free biosensor technologies offers a comprehensive understanding of the compound's biological profile.

Mass Spectrometry (MS) in Metabolomics and Target Identification

Mass spectrometry is a cornerstone for studying the biological interactions of this compound at the molecular level. When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for metabolomics and identifying protein targets. nih.govichorlifesciences.com

In a biological system, this compound can undergo enzymatic transformations. For instance, studies have shown that it can be a substrate for enzymes such as monoamine oxidases (MAOs) and transaminases (TAs). nih.gov A metabolomics workflow using GC-MS can be employed to identify and quantify the resulting metabolites in complex biological samples like cell cultures or tissue extracts. researchgate.netaffiniteinstruments.com This involves sample extraction, derivatization to increase volatility, separation by GC, and finally, ionization and detection by MS. affiniteinstruments.com The mass spectra provide structural information based on fragmentation patterns, allowing for the identification of metabolic products. researchgate.net

Furthermore, affinity chromatography coupled with mass spectrometry (Affinity-MS) can identify specific protein binding partners. imtm.cz In this approach, a derivative of this compound is immobilized on a solid support. A cell lysate is passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry. imtm.cznih.gov This provides a direct method to map the compound's potential protein interaction network within a proteome. imtm.czresearchgate.net

Table 1: Hypothetical GC-MS Data for Metabolite Analysis of this compound

| Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Tentative Identification |

| 12.5 | 141 | 126, 98 | This compound (Parent) |

| 14.2 | 139 | 124, 96 | 2-Methyl-6-propyl-1-piperideine |

| 15.8 | 157 | 142, 114 | Hydroxylated Metabolite |

This interactive table illustrates the type of data generated in a GC-MS metabolomics experiment to track the biotransformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Binding Insights

NMR spectroscopy is an indispensable tool for gaining atomic-level insights into the binding of this compound to its biological targets. il-biosystems.com Techniques like Saturation Transfer Difference (STD) NMR are particularly powerful for this purpose. nih.govd-nb.info STD NMR allows for the identification of the specific parts of a ligand—the "binding epitope"—that are in close contact with a protein receptor. nih.govichorlifesciences.comresearchgate.net The experiment involves selectively saturating the protein's NMR signals and observing the transfer of this saturation to the bound ligand. d-nb.info Protons on the ligand that are closest to the protein surface receive the most saturation, resulting in stronger signals in the STD spectrum. ichorlifesciences.com This technique is effective for studying weak to moderate binding interactions (with dissociation constants in the micromolar to millimolar range) and can be performed with small amounts of unlabeled protein. ichorlifesciences.comresearchgate.net

Table 2: Illustrative STD-NMR Results for this compound Binding to a Target Protein

| Proton Group on this compound | Chemical Shift (ppm) | Relative STD Enhancement (%) | Implication |

| Propyl-CH3 | 0.9 | 100 | Strongest interaction with the protein surface |

| Methyl-CH3 | 1.1 | 85 | Significant interaction with the binding pocket |

| Piperidine Ring-H (various) | 1.5 - 3.1 | 40-60 | Moderate proximity to the protein |

| NH Proton | 4.5 | 20 | Likely solvent-exposed or not in close contact |

This interactive table demonstrates how STD-NMR data can map the binding interface of this compound, highlighting the parts of the molecule most crucial for the interaction.

Label-Free Biosensors for Kinetic and Affinity Analysis

To quantify the dynamics of the interaction between this compound and its biological targets, label-free biosensor technologies such as Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are employed. nih.govaffiniteinstruments.comcreativebiomart.net These techniques monitor biomolecular interactions in real-time without the need for fluorescent or radioactive labels. affiniteinstruments.com

In a typical SPR or BLI experiment, the target protein is immobilized on a sensor chip surface. nih.govsartorius.com A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index (in SPR) or the interference pattern of reflected light (in BLI) at the sensor surface. creativebiomart.netsartorius.comresearchgate.net This change is measured in real-time, generating a sensorgram that shows the association of the compound as it binds and the dissociation as it is washed away. affiniteinstruments.com From these curves, crucial kinetic parameters can be derived.

Table 3: Kinetic Parameters from a Bio-layer Interferometry (BLI) Experiment

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | k_on | 2.5 x 10^4 | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_off | 5.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant | K_D | 200 | µM |

This interactive table shows the kinetic and affinity data that can be obtained from BLI or SPR, providing a quantitative measure of the binding strength between this compound and a target protein.

By integrating these advanced analytical techniques, a comprehensive picture of the biological interactions of this compound can be constructed. MS-based approaches identify what it interacts with and how it is metabolized, NMR provides structural details on how it binds, and label-free biosensors quantify the strength and speed of these interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-6-propylpiperidine?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of pyridine derivatives using Pt/C under high-pressure H₂ (e.g., 60 bar) in methanol/acetic acid, yielding >98% purity after silica gel chromatography . Natural isolation from alkaloid-rich sources, such as the beetle Catharsius molossus, is also documented, involving extraction and purification via column chromatography .

Q. What spectroscopic techniques are routinely used for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are standard. For example, ¹H NMR reveals methyl (δ 1.0–1.3 ppm) and propyl chain resonances (δ 0.8–1.5 ppm), while MS confirms the molecular ion peak at m/z 141.2 (C₉H₁₉N) . Infrared (IR) spectroscopy can identify amine functional groups (~3300 cm⁻¹) .

Q. What biological activities have been reported for this compound?

- Methodological Answer : Studies highlight insecticidal properties against Solenopsis invicta (red imported fire ant) via GC-MS-guided bioassays . It also serves as a substrate for fungal monoamine oxidases (MAOs), converting to piperideines with up to 38% efficiency under optimized microbial culture conditions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess in microbial deracemization of this compound?

- Methodological Answer : Strain selection (e.g., Neopestalotiopsis sp. CBMAI 2030) and culture conditions (e.g., substrate concentration, incubation time) are critical. Pre-culturing the fungus with 2-Methyl-6-pentylpiperidine enhanced enantioselectivity to 73% ee . Kinetic resolution experiments and chiral HPLC analysis are recommended to monitor stereochemical outcomes.

Q. What experimental parameters influence biotransformation efficiency in fungal systems?

- Methodological Answer : Hydrogenation pressure (≥60 bar H₂), reaction duration (48–72 hours), and solvent composition (methanol/acetic acid) significantly impact conversion rates. Strain F053 achieved 24% conversion of 2-Methyl-6-pentylpiperidine to piperideine under these conditions . Enzyme induction via substrate pre-treatment can further enhance activity.

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer : Cross-validate results using multiple assays (e.g., fumigation vs. contact bioassays) and ensure compound purity via HPLC (>97%). Ecological variations in natural sources (e.g., beetle-derived vs. synthetic samples) may explain divergent bioactivity; isotopic labeling (e.g., ¹³C) can track metabolic pathways .

Q. What strategies mitigate challenges in detecting this compound in complex matrices?

- Methodological Answer : Use GC-MS with selective ion monitoring (SIM) for trace analysis. For plant or microbial extracts, solid-phase microextraction (SPME) improves sensitivity. Conflicting retention times in GC can be resolved by derivatization (e.g., trifluoroacetylation) to enhance volatility .

Data Interpretation and Experimental Design

Q. How to design dose-response assays for insecticidal activity studies?

- Methodological Answer : Use serial dilutions (0.1–10 mg/mL) in fumigation chambers, with mortality rates quantified over 24–72 hours. Include positive controls (e.g., commercial insecticides) and negative controls (solvent-only). Statistical analysis (ANOVA, LC₅₀ calculations) ensures reproducibility .

Q. What quality control measures ensure batch-to-batch consistency in synthetic samples?

- Methodological Answer : Implement HPLC-MS for purity checks (>99%) and ¹H NMR for structural validation. For microbial-derived batches, assess enzyme activity (e.g., MAO activity assays) and monitor optical rotation for enantiomeric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.